molecular formula C26H42O2 B046057 3beta-Hydroxy-27-norcholest-5-en-25-one CAS No. 7494-34-0

3beta-Hydroxy-27-norcholest-5-en-25-one

Numéro de catalogue B046057
Numéro CAS: 7494-34-0
Poids moléculaire: 386.6 g/mol
Clé InChI: NYJPQNDSCIEILZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3beta-Hydroxy-27-norcholest-5-en-25-one, also known as noroxymorphone, is a naturally occurring opioid analgesic derived from thebaine. It is a potent agonist of the mu-opioid receptor, which is responsible for its analgesic effects. Noroxymorphone is used clinically as a pain reliever, but it has also been the subject of scientific research due to its potential therapeutic applications.

Mécanisme D'action

Noroxymorphone exerts its analgesic effects by binding to the mu-opioid receptor in the central nervous system. This binding activates a series of signaling pathways that ultimately result in the inhibition of pain transmission. Noroxymorphone also has other effects on the central nervous system, including sedation and respiratory depression.

Effets Biochimiques Et Physiologiques

Noroxymorphone has a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its analgesic effects. Noroxymorphone also has effects on the immune system, including the modulation of cytokine production. Additionally, it has been shown to have effects on the cardiovascular system, including the modulation of blood pressure and heart rate.

Avantages Et Limitations Des Expériences En Laboratoire

Noroxymorphone has several advantages for use in lab experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it useful for studying the effects of opioid receptor activation. However, 3beta-Hydroxy-27-norcholest-5-en-25-onene also has limitations for use in lab experiments. It is a controlled substance, which makes it difficult to obtain and use in experiments. Additionally, its effects on the central nervous system can complicate interpretation of experimental results.

Orientations Futures

There are several future directions for research on 3beta-Hydroxy-27-norcholest-5-en-25-onene. One area of interest is the development of new opioid analgesics that are less addictive than currently available drugs. Noroxymorphone may be a useful starting point for the development of such drugs. Additionally, further research is needed to fully understand the mechanisms of action of 3beta-Hydroxy-27-norcholest-5-en-25-onene and its effects on the central nervous system. This research could lead to the development of new treatments for pain, addiction, and depression. Finally, there is interest in studying the potential anti-cancer effects of 3beta-Hydroxy-27-norcholest-5-en-25-onene and developing it as a cancer therapy.

Méthodes De Synthèse

Noroxymorphone can be synthesized from thebaine through a series of chemical reactions. Thebaine is first oxidized to form 14-hydroxycodeinone, which is then reduced to form oxymorphone. Oxymorphone is then subjected to a series of chemical reactions to remove the 6-keto group, resulting in the formation of 3beta-Hydroxy-27-norcholest-5-en-25-onene.

Applications De Recherche Scientifique

Noroxymorphone has been the subject of scientific research due to its potential therapeutic applications. It has been shown to be effective in treating pain, and it may also have applications in the treatment of addiction and depression. Noroxymorphone has also been studied for its potential use in cancer therapy, as it has been shown to induce cell death in cancer cells.

Propriétés

Numéro CAS

7494-34-0

Nom du produit

3beta-Hydroxy-27-norcholest-5-en-25-one

Formule moléculaire

C26H42O2

Poids moléculaire

386.6 g/mol

Nom IUPAC

(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-2-one

InChI

InChI=1S/C26H42O2/c1-17(6-5-7-18(2)27)22-10-11-23-21-9-8-19-16-20(28)12-14-25(19,3)24(21)13-15-26(22,23)4/h8,17,20-24,28H,5-7,9-16H2,1-4H3/t17-,20+,21+,22-,23+,24+,25+,26-/m1/s1

Clé InChI

NYJPQNDSCIEILZ-UHFFFAOYSA-N

SMILES isomérique

C[C@H](CCCC(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(CCCC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

SMILES canonique

CC(CCCC(=O)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Autres numéros CAS

7494-34-0

Synonymes

27-Nor-25-ketocholesterol;  3β-Hydroxy-26-norcholest-5-en-25-one;  3β-Hydroxy-27-norcholest-5-en-25-one;  NSC 148870;  25-Oxo-27-norcholesterol;  3-Hydroxy-27-norcholest-5-en-25-one

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.